molecular formula C10H16IN3O2 B13618732 Ethyl 4-(4-iodo-1h-pyrazol-1-yl)-2-(methylamino)butanoate

Ethyl 4-(4-iodo-1h-pyrazol-1-yl)-2-(methylamino)butanoate

Cat. No.: B13618732
M. Wt: 337.16 g/mol
InChI Key: ZRINFRZJPBADHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(4-iodo-1H-pyrazol-1-yl)-2-(methylamino)butanoate is a synthetic pyrazole derivative designed for use as a key intermediate in medicinal chemistry and drug discovery research. Pyrazole-containing compounds are recognized as a privileged scaffold in medicinal chemistry due to their wide range of therapeutic potential, and they are frequently synthesized and investigated for developing new active pharmaceutical ingredients (APIs) . The structure of this compound, which features both a reactive 4-iodo substituent on the pyrazole ring and a methylamino group, makes it a versatile building block for further chemical exploration. The iodine atom is particularly useful for engaging in metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing researchers to rapidly generate a diverse library of analogues for structure-activity relationship (SAR) studies. This compound is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) before use.

Properties

Molecular Formula

C10H16IN3O2

Molecular Weight

337.16 g/mol

IUPAC Name

ethyl 4-(4-iodopyrazol-1-yl)-2-(methylamino)butanoate

InChI

InChI=1S/C10H16IN3O2/c1-3-16-10(15)9(12-2)4-5-14-7-8(11)6-13-14/h6-7,9,12H,3-5H2,1-2H3

InChI Key

ZRINFRZJPBADHD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCN1C=C(C=N1)I)NC

Origin of Product

United States

Preparation Methods

Preparation Methods of Ethyl 4-(4-iodo-1H-pyrazol-1-yl)-2-(methylamino)butanoate

General Synthetic Strategy

The synthetic route to this compound typically involves:

  • Formation of the pyrazole ring with iodine substitution at the 4-position.
  • Coupling of the pyrazole moiety to the butanoate backbone bearing a methylamino substituent.
  • Use of peptide coupling agents to form the amide or ester linkages.
  • Purification by crystallization or chromatographic techniques.

Key Reaction Steps and Conditions

Preparation of 4-Iodo-1H-pyrazole Derivative

The 4-iodo substitution on the pyrazole ring is introduced by halogenation reactions, often starting from a pyrazole precursor. Halogen atoms such as iodine can be introduced using electrophilic iodinating agents under controlled conditions.

Coupling to Butanoate Backbone

The butanoate portion, bearing a methylamino substituent at the 2-position, is typically prepared or obtained as an acid or activated derivative (e.g., acid chloride, anhydride, or ester). The coupling to the pyrazole nitrogen is achieved via peptide coupling chemistry.

  • Coupling Agents: Commonly used peptide coupling agents include 1,3-dicyclohexylcarbodiimide (DCC), benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl), and bis(2-oxo-1,3-oxazolidin-3-yl)phosphinic chloride.
  • Bases: Triethylamine, 4-dimethylaminopyridine (DMAP), N-methylmorpholine, or pyridine are used to facilitate the coupling.
  • Solvents: Dichloromethane, 1,2-dichloroethane, or N,N-dimethylformamide (DMF) are typical solvents.
  • Temperature: Reactions are conducted between -10°C and reflux temperature of the solvent, often at room temperature to moderate heating.
Palladium-Catalyzed Cross-Coupling (If Applicable)

For introducing aryl substituents or modifying the pyrazole ring, palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination may be employed.

  • Catalysts: Tetrakis(triphenylphosphine)palladium(0), palladium acetate.
  • Conditions: Reactions in DMF or similar solvents, temperatures ranging from room temperature up to 130°C.
  • Bases: Sodium hydride or other strong bases may be used.

Representative Synthetic Scheme (Based on Patent WO2012146318A1)

Step Description Reagents/Conditions Notes
1 Preparation of pyrazole intermediate with iodine at 4-position Electrophilic iodination of pyrazole precursor Control temperature to avoid over-iodination
2 Activation of butanoic acid derivative Use of coupling agent (e.g., DCC, EDC·HCl) and base (triethylamine, DMAP) in dichloromethane or DMF Formation of activated ester or anhydride
3 Coupling of pyrazole nitrogen with activated butanoate Stirring at -10°C to reflux temperature Reaction monitored by TLC or HPLC
4 Purification Crystallization or silica gel chromatography Isolation of free base or salt form

Purification and Characterization

  • Purification: Classical methods such as crystallization or column chromatography on silica gel are employed.
  • Isolation: The compound can be isolated as a free base or as pharmaceutically acceptable salts.
  • Characterization: Confirmed by NMR, mass spectrometry, IR spectroscopy, and elemental analysis.

Data Table Summarizing Preparation Parameters

Parameter Details
Starting Materials Pyrazole derivatives, butanoic acid derivatives, methylamine or methylamino precursors
Coupling Agents DCC, EDC·HCl, BOP, bis(2-oxo-1,3-oxazolidin-3-yl)phosphinic chloride
Bases Triethylamine, 4-dimethylaminopyridine, N-methylmorpholine, pyridine
Solvents Dichloromethane, 1,2-dichloroethane, N,N-dimethylformamide
Reaction Temperature -10°C to reflux temperature (typically room temperature to 80°C)
Catalysts (if cross-coupling) Tetrakis(triphenylphosphine)palladium(0), palladium acetate
Purification Methods Crystallization, silica gel column chromatography
Yield Variable, generally moderate to high depending on reaction optimization

Analysis of Preparation Methods

  • Efficiency: The use of peptide coupling agents allows for efficient amide bond formation under mild conditions, which is crucial for the integrity of the pyrazole ring.
  • Selectivity: Electrophilic iodination must be carefully controlled to achieve selective 4-position substitution without affecting other positions or causing polyiodination.
  • Scalability: The described methods are amenable to scale-up, especially using standard coupling agents and palladium catalysts.
  • Purity: Purification by crystallization or chromatography ensures high purity suitable for pharmaceutical applications.
  • Versatility: The synthetic approach allows for variation in substituents on the pyrazole or butanoate moiety, enabling structure-activity relationship studies.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-iodo-1h-pyrazol-1-yl)-2-(methylamino)butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The iodo group in the pyrazole ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrazole compounds.

Scientific Research Applications

Ethyl 4-(4-iodo-1h-pyrazol-1-yl)-2-(methylamino)butanoate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-iodo-1h-pyrazol-1-yl)-2-(methylamino)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The closest structural analog identified in the evidence is Ethyl 4-(4-chloro-1H-pyrazol-1-yl)-2-(methylamino)butanoate (CAS: 1340218-72-5), which differs only in the halogen substituent (chloro vs. iodo). Key points of comparison include:

Structural and Molecular Differences

  • Substituent Effects : The iodo group (atomic weight: ~126.9 g/mol) significantly increases molecular weight compared to chlorine (~35.45 g/mol). The calculated molecular weight of the iodo compound is ~337.16 g/mol, versus 245.71 g/mol for the chloro analog .
  • Steric and Lipophilic Impact : The larger van der Waals radius of iodine may enhance lipophilicity and steric hindrance, influencing solubility and biological membrane permeability.

Availability and Stability

  • The iodo analog’s availability remains unreported but may face similar hurdles due to halogen handling complexities.

Data Table: Comparative Properties

Property Ethyl 4-(4-iodo-1H-pyrazol-1-yl)-2-(methylamino)butanoate Ethyl 4-(4-chloro-1H-pyrazol-1-yl)-2-(methylamino)butanoate
Molecular Weight ~337.16 (calculated) 245.71
Substituent Iodo Chloro
Purity Not reported 98%
Availability Not reported Discontinued
Storage Conditions Not reported Long-term storage unspecified

Research Findings and Implications

  • Halogen-Dependent Reactivity : Chloro-substituted pyrazoles are often intermediates for further functionalization (e.g., Suzuki coupling), whereas iodo analogs may serve as better electrophiles in cross-coupling reactions due to iodine’s lower bond dissociation energy.
  • Biological Relevance : Increased lipophilicity in the iodo compound could enhance bioavailability but may also raise toxicity concerns, necessitating rigorous pharmacokinetic studies.

Biological Activity

Ethyl 4-(4-iodo-1H-pyrazol-1-yl)-2-(methylamino)butanoate is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. Its unique structure, which includes an ethyl ester, an iodo group, and a methylamino substituent, suggests a range of pharmacological properties. This article reviews the biological activity of this compound, highlighting its interaction with various biological targets and summarizing relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Ethyl ester group : Contributes to lipophilicity and potential bioavailability.
  • Iodo substitution : Enhances reactivity and may influence pharmacodynamics.
  • Methylamino group : Potentially increases interaction with biological receptors.

The molecular formula is C10H16IN3O2C_{10}H_{16}IN_3O_2, with a molecular weight of 337.16 g/mol .

Interaction with Biological Targets

Research indicates that this compound interacts with various biological targets, particularly focusing on its binding affinity to P2Y12 receptors. This receptor is known for its role in platelet activation and aggregation, making it a target for antiplatelet therapies. Preliminary studies suggest that compounds with similar structures can inhibit receptor activity effectively.

Pharmacological Properties

The compound's pharmacological profile can be summarized as follows:

Activity Description
Antiplatelet Potential inhibition of P2Y12 receptor activity, suggesting use in cardiovascular therapies.
Anti-inflammatory Related pyrazole derivatives have shown significant anti-inflammatory effects in various studies .
Antimicrobial Similar compounds exhibit antimicrobial properties against various pathogens .

Case Studies and Research Findings

  • Antiplatelet Activity : In vitro studies have demonstrated that derivatives of pyrazole can inhibit platelet aggregation through P2Y12 receptor antagonism. This compound's structural features may enhance this activity, warranting further investigation into its efficacy as an antiplatelet agent.
  • Anti-inflammatory Effects : A study evaluated several pyrazole derivatives for their ability to reduce inflammatory markers such as TNF-α and IL-6. Compounds structurally related to this compound exhibited up to 85% inhibition at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
  • Antimicrobial Activity : Research has shown that related pyrazole compounds possess significant antimicrobial properties against bacteria such as Escherichia coli and Staphylococcus aureus. The presence of the iodo group may enhance these effects by increasing the compound's reactivity towards microbial targets .

Research Comparisons

To contextualize this compound within the broader field of pyrazole derivatives, a comparison with structurally similar compounds is presented below:

Compound Name Structure Features Biological Activity Unique Aspects
4-(1H-Pyrazol-1-yl)butanoic acidLacks ethyl esterPotential anti-inflammatoryAcidic nature
4-Iodo-3-methylpyrazoleIodo substitutionAntimicrobial propertiesSimpler structure
Ethyl 5-amino-1H-pyrazole-3-carboxylateContains amino groupAnticancer activityCarboxylic acid functionality

This table illustrates the diversity of biological activities associated with pyrazole derivatives, highlighting how structural variations can influence pharmacological profiles.

Q & A

Q. What are the standard laboratory-scale synthesis protocols for Ethyl 4-(4-iodo-1H-pyrazol-1-yl)-2-(methylamino)butanoate?

The compound is synthesized via nucleophilic substitution, typically using ethyl 2-bromo-4-(4-iodo-1H-pyrazol-1-yl)butanoate and methylamine in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF. The reaction is heated to 60–80°C for 6–12 hours, followed by purification via column chromatography. Yield optimization focuses on stoichiometric ratios and solvent selection .

Q. What structural features influence its reactivity and biological activity?

Key features include:

  • The 4-iodo-pyrazole moiety , enabling halogen-bonding and Suzuki coupling.
  • The methylamino group at position 2, which enhances solubility and hydrogen-bonding potential.
  • The ethyl ester , providing stability and enabling hydrolysis to carboxylic acid derivatives. Molecular weight: 337.16 g/mol .

Q. Which common chemical reactions are applicable to this compound?

  • Substitution : The iodine atom can undergo nucleophilic displacement with amines or thiols in DMF at 80°C .
  • Oxidation/Reduction : The pyrazole ring can be oxidized with H₂O₂ or reduced with NaBH₄, altering electronic properties .
  • Ester Hydrolysis : Treatment with NaOH/EtOH yields the carboxylic acid derivative for further functionalization .

Advanced Research Questions

Q. How does this compound interact with P2Y12 receptors, and what methodological approaches validate this?

The methylamino and pyrazole groups facilitate binding to P2Y12 receptors, critical in platelet aggregation. In vitro assays (e.g., ADP-induced platelet aggregation in human plasma) and radioligand binding studies (using ³H-labeled analogs) confirm receptor affinity. Contradictions in IC₅₀ values across studies may arise from differences in assay pH or purity of test compounds .

Q. What strategies optimize coupling reactions (e.g., Suzuki) involving the iodine substituent?

  • Catalyst Systems : Pd(PPh₃)₄ with ligand-free conditions or Buchwald-Hartwig ligands for sterically hindered aryl partners.
  • Solvent Effects : DMF or THF at 90°C improves cross-coupling yields compared to DMSO.
  • Additives : KI (1 eq.) mitigates iodide leaching, enhancing reaction reproducibility .

Q. How can researchers resolve conflicting reports on its anti-inflammatory vs. anticancer activity?

Contradictions may stem from:

  • Cell Line Variability : Test across multiple lines (e.g., HeLa, MCF-7) using standardized MTT assays.
  • Metabolic Stability : Assess half-life in liver microsomes to differentiate intrinsic activity from prodrug effects.
  • Off-Target Effects : Use kinase profiling panels to identify unintended targets .

Q. What computational tools predict its binding modes to biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with P2Y12 or kinase targets. Key parameters:

  • Docking Grid : Focus on the receptor’s hydrophobic pocket accommodating the pyrazole ring.
  • Free Energy Calculations : MM-PBSA validates binding affinities correlated with experimental IC₅₀ values .

Q. What challenges arise in scaling synthesis from batch to continuous flow reactors?

  • Purification : Flow systems require in-line scavengers (e.g., silica cartridges) to remove unreacted methylamine.
  • Residence Time : Optimal yield (≥75%) is achieved at 100°C with a 30-minute residence time, balancing decomposition risks.
  • Catalyst Recycling : Immobilized Pd catalysts in packed-bed reactors reduce metal leaching .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.